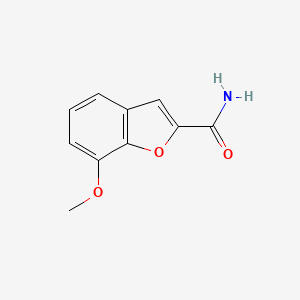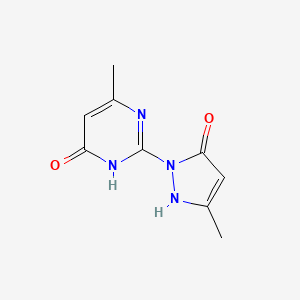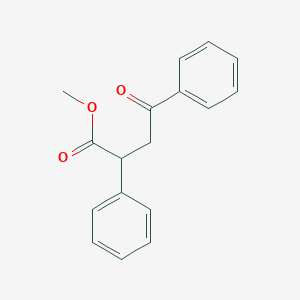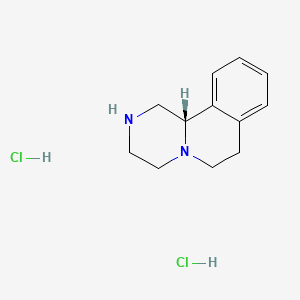
3,4'-Dihydroxybenzophenone
Vue d'ensemble
Description
3,4’-Dihydroxybenzophenone is an organic compound with the molecular formula C13H10O3. It is a white crystalline powder with a melting point of 144-148°C . This compound is known for its applications in various fields, including pharmaceuticals and photosensitive materials .
Synthetic Routes and Reaction Conditions:
Synthesis from 3,4-Dimethoxybenzophenone:
Industrial Production Methods:
- A process for synthesizing 3,4’-dihydroxybenzophenone involves reacting meta-hydroxybenzoic acid and phenol in the presence of a Lewis acid and a protonic acid .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are employed.
Major Products Formed:
- Oxidation can yield quinones, while reduction can produce various hydroxybenzophenone derivatives. Substitution reactions can lead to the formation of substituted benzophenones .
Applications De Recherche Scientifique
3,4’-Dihydroxybenzophenone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4’-dihydroxybenzophenone involves its interaction with molecular targets and pathways:
- It catalyzes the C14-demethylation of lanosterol, which is critical for ergosterol biosynthesis. This transformation is essential for the production of 4,4’-dimethyl cholesta-8,14,24-triene-3-beta-ol .
Comparaison Avec Des Composés Similaires
- 2,4-Dihydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 2,3-Dihydroxybenzophenone
Comparison:
- 3,4’-Dihydroxybenzophenone is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and applications. For instance, 2,4-dihydroxybenzophenone is widely used as a UV absorber, while 4,4’-dihydroxybenzophenone is known for its role in pharmaceutical applications .
Propriétés
IUPAC Name |
(3-hydroxyphenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQVLJXQHTULEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454680 | |
| Record name | 3,4'-dihydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-81-4 | |
| Record name | 3,4'-dihydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-](/img/structure/B3060565.png)











